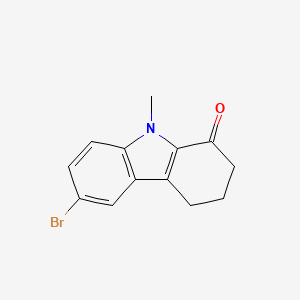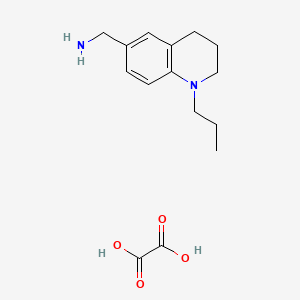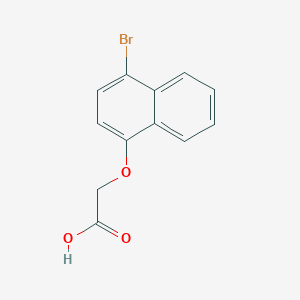
6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbazole derivatives, including 6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, often involves multi-step chemical processes. One approach involves the Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde, leading to the formation of various hetero annulated carbazoles, indicating the versatility of carbazole frameworks in organic synthesis (Murali et al., 2017).
Molecular Structure Analysis
The molecular structure of carbazole derivatives, including the subject compound, is characterized by X-ray diffraction and computational analysis. These studies provide insights into the planarity of the carbazole ring system and its substituents, crucial for understanding the compound's reactivity and interaction with other molecules (Özgün et al., 2017).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including nitration, bromination, and cycloaddition, leading to a wide range of functionalized compounds. These reactions are influenced by the nature of the substituents and the reaction conditions, demonstrating the chemical versatility of carbazole frameworks (Pielichowski & Kyziol, 1974).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as solubility, melting point, and crystallinity, are essential for their applications in material science and pharmaceuticals. These properties are determined by the molecular structure and substituents on the carbazole ring (He et al., 2009).
Applications De Recherche Scientifique
1. Chemo- and Regioselective Oxidation of Substituted 2,3,4,9-Tetrahydro-1H-Carbazoles
- Application Summary : This research focused on the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application : The researchers explored the role of various oxidants, solvents, and the concentration of reactants in this oxidation process . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .
- Results : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
2. Design, Synthesis, Biological Activity, Molecular Docking, and MD Simulations of 2,3,4,5-Tetrahydro-1H-Pyrido-[4,3-b]Indole Derivatives
- Application Summary : This study involved the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives by introducing an alkyl or aralkyl and a sulfonyl group .
- Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0µM and 100µM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
3. Synthesis and Therapeutic Potential of Quinoline Derivatives
- Application Summary : This research focused on the synthesis of quinoline derivatives and their potential as therapeutic agents .
- Methods of Application : The researchers synthesized a variety of quinoline derivatives and tested their antimicrobial activity .
- Results : Among the tested compounds, one particular derivative exhibited potent antimicrobial activity comparable to the standard ciprofloxacin .
4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
- Application Summary : This study involved the synthesis of 1,5-naphthyridines and their reactivity with alkyl halides .
- Methods of Application : The researchers synthesized the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- Results : The study provided insights into the synthetic strategies and reactivity of 1,5-naphthyridines .
5. Chemo- and Regioselective Oxidation of Substituted 2,3,4,9-Tetrahydro-1H-Carbazoles
- Application Summary : This research focused on the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application : The researchers explored the role of various oxidants, solvents, and the concentration of reactants in this oxidation process . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone .
- Results : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
- Application Summary : This study involved the synthesis of 1,5-naphthyridines and their reactivity with alkyl halides .
- Methods of Application : The researchers synthesized the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
- Results : The study provided insights into the synthetic strategies and reactivity of 1,5-naphthyridines .
Propriétés
IUPAC Name |
6-bromo-9-methyl-3,4-dihydro-2H-carbazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-15-11-6-5-8(14)7-10(11)9-3-2-4-12(16)13(9)15/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOAJQVJZTOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213855 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
59514-19-1 | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59514-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-9-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)











